1-(3-(Methylthio)-4-(trifluoromethylthio)phenyl)hydrazine
CAS No.:
Cat. No.: VC18847683
Molecular Formula: C8H9F3N2S2
Molecular Weight: 254.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9F3N2S2 |
|---|---|
| Molecular Weight | 254.3 g/mol |
| IUPAC Name | [3-methylsulfanyl-4-(trifluoromethylsulfanyl)phenyl]hydrazine |
| Standard InChI | InChI=1S/C8H9F3N2S2/c1-14-7-4-5(13-12)2-3-6(7)15-8(9,10)11/h2-4,13H,12H2,1H3 |
| Standard InChI Key | GQLXVXKZTFUKSR-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=C(C=CC(=C1)NN)SC(F)(F)F |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The molecular structure of 1-(3-(methylthio)-4-(trifluoromethylthio)phenyl)hydrazine (C₈H₈F₃N₂S₂) features a phenyl ring substituted with methylthio (-SMe) at position 3 and trifluoromethylthio (-SCF₃) at position 4, with a hydrazine (-NH-NH₂) group attached to the aromatic core. This arrangement introduces significant steric and electronic effects:
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Methylthio group: Enhances lipophilicity and participates in sulfur-based redox reactions.
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Trifluoromethylthio group: Imparts strong electron-withdrawing characteristics, increasing metabolic stability and membrane permeability .
The IUPAC name derives from the substituents' positions: 1-(3-(methylsulfanyl)-4-((trifluoromethyl)sulfanyl)phenyl)hydrazine.
Comparative Structural Analysis
Table 1 compares key parameters of structurally related phenylhydrazine derivatives:
*Calculated based on analogous structures .
Synthesis and Manufacturing
General Synthetic Strategies
The synthesis of 1-(3-(methylthio)-4-(trifluoromethylthio)phenyl)hydrazine likely follows modular approaches used for analogous phenylhydrazines :
Step 1: Functionalization of the Aromatic Ring
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Thioether Introduction: A brominated aniline derivative undergoes nucleophilic aromatic substitution (SNAr) with methylthiolate (-SMe) and trifluoromethylthiolate (-SCF₃) groups. For example, using Cu(I) catalysts in dimethylformamide (DMF) at 80–100°C achieves regioselective substitution .
Step 2: Hydrazine Attachment
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Diazotization and Reduction: The substituted aniline is diazotized with NaNO₂/HCl at 0–5°C, followed by reduction using SnCl₂ or NaBH₄ to yield the hydrazine derivative.
Optimization Challenges
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Regioselectivity: Competing reactions between -SMe and -SCF₃ groups necessitate careful control of reaction stoichiometry and temperature .
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Yield Improvements: Pilot studies on similar compounds report yields of 60–75% after chromatographic purification .
Physical and Chemical Properties
Physicochemical Profile
Based on analogs , the target compound exhibits:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited water solubility (<0.1 mg/mL).
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Stability: Susceptible to oxidation; storage under inert atmosphere (N₂/Ar) at 4°C recommended.
Spectroscopic Characteristics
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¹H NMR: Aromatic protons appear as doublets (δ 7.2–7.8 ppm), with -NH₂ protons resonating at δ 3.5–4.0 ppm.
Reactivity and Chemical Behavior
Key Reaction Pathways
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Condensation Reactions: Reacts with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones, useful in heterocyclic synthesis.
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Oxidation: -SMe and -SCF₃ groups oxidize to sulfoxides or sulfones under strong oxidizing conditions (e.g., mCPBA) .
Mechanistic Insights
The electron-deficient aromatic ring (due to -SCF₃) directs electrophilic substitution to the para position relative to the hydrazine group. Nucleophilic attacks occur preferentially at the sulfur atoms, facilitating functionalization .
Applications in Pharmaceutical and Material Science
Medicinal Chemistry
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Antimicrobial Agents: Analogous compounds demonstrate MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.
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Anticancer Potential: Hydrazine derivatives inhibit topoisomerase II, with IC₅₀ values <10 µM in MCF-7 breast cancer cells.
Materials Science
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Polymer Additives: Sulfur-rich hydrazines act as crosslinking agents in fluoropolymer synthesis, enhancing thermal stability (T₅% degradation >300°C) .
Future Research Directions
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Synthetic Methodologies: Develop flow chemistry approaches to improve regioselectivity and yield.
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Biological Screening: Evaluate the compound’s efficacy against drug-resistant pathogens and oncogenic kinases.
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Computational Modeling: Use DFT calculations to predict reaction pathways and optimize substituent effects.
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